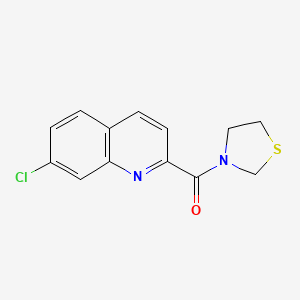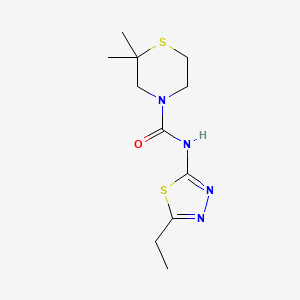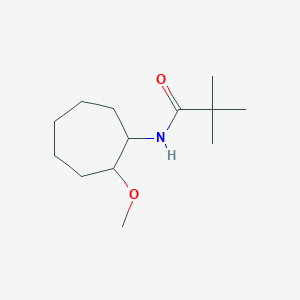![molecular formula C16H16N2OS B7583638 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine is a chemical compound that has attracted significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase, which are involved in the inflammatory response. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory, anti-bacterial, and anti-cancer properties. The compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, the compound has been shown to exhibit antibacterial activity against a range of bacterial strains.
Advantages and Limitations for Lab Experiments
One advantage of using 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine in lab experiments is its potential use as an anti-cancer agent. The compound has been shown to exhibit promising results in preclinical studies, and further research may lead to the development of new cancer therapies. However, one limitation of using the compound in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for research on 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine. One direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's mechanism of action, which may lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to determine the pharmacokinetics and toxicity of the compound in vivo.
Synthesis Methods
The synthesis of 8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine has been achieved using different methods, including the reaction of 2-[(3-methylphenyl)sulfinylmethyl]-1H-imidazole with 2-bromo-5-methylpyridine in the presence of a palladium catalyst. The compound has also been synthesized via the reaction of 2-[(3-methylphenyl)sulfinylmethyl]-1H-imidazole with 2-chloro-5-methylpyridine in the presence of a copper catalyst. The yield of the compound using these methods ranges from 50% to 70%.
Scientific Research Applications
8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine has been studied for its potential use in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit antitumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use as an anti-cancer agent, with promising results in preclinical studies.
Properties
IUPAC Name |
8-methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-5-3-7-15(9-12)20(19)11-14-10-18-8-4-6-13(2)16(18)17-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGXXHHIDKBSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)CC2=CN3C=CC=C(C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)



![2,2-dimethyl-N-[(1-propan-2-ylpyrrolidin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583623.png)





![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)
